molecular formula C16H14N2O4S2 B10974857 3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one

3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10974857
M. Wt: 362.4 g/mol
InChI Key: CYTNQPIEYSZRIL-UHFFFAOYSA-N
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Description

3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and significant pharmacological properties . This particular compound features an ethylsulfonyl group, a hydroxyl group, and a sulfanyl group attached to a quinazolinone core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with 2-aminobenzoic acid derivatives.

    Amidation and Cyclization: The 2-aminobenzoic acid derivatives are amidated and cyclized to form the quinazolinone core.

    Functional Group Introduction: The ethylsulfonyl, hydroxyl, and sulfanyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes several types of chemical reactions, including :

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers or esters.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications :

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Medicine: Due to its potential pharmacological properties, it is explored as a candidate for developing new drugs, particularly in cancer research and anti-inflammatory therapies.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The compound’s ability to interact with multiple targets makes it a versatile molecule in pharmacological research.

Comparison with Similar Compounds

When compared to other similar compounds, 3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of functional groups . Similar compounds include:

    3-(Ethylsulfonyl)-2-pyridinesulfonamide: This compound also features an ethylsulfonyl group but differs in its core structure and biological activity.

    2,3-Dichloro-5-(trifluoromethyl)-pyridine: While it shares some structural similarities, its chemical properties and applications are distinct.

The uniqueness of 3-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE lies in its specific arrangement of functional groups, which confer unique reactivity and biological activity .

Properties

Molecular Formula

C16H14N2O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(5-ethylsulfonyl-2-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O4S2/c1-2-24(21,22)10-7-8-14(19)13(9-10)18-15(20)11-5-3-4-6-12(11)17-16(18)23/h3-9,19H,2H2,1H3,(H,17,23)

InChI Key

CYTNQPIEYSZRIL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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